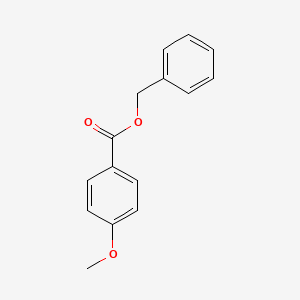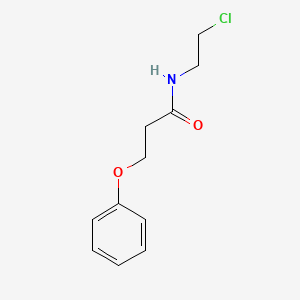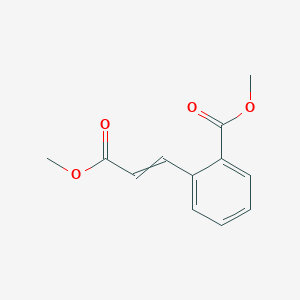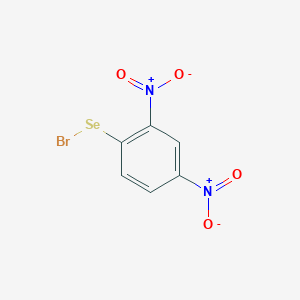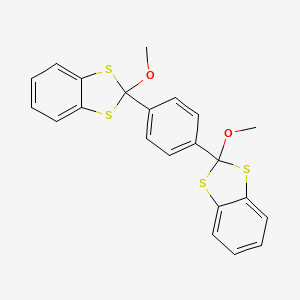
2,2'-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is an organic compound characterized by its unique structure, which includes two methoxy groups and two benzodithiole rings connected by a phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) typically involves the reaction of 1,4-dibromobenzene with 2-methoxy-1,3-benzodithiole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiole rings to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Similar in structure but with different functional groups.
1,1’-(1,4-Phenylene)bis(ethanone): Shares the phenylene bridge but has different substituents.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar aromatic structure but with different functional groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is unique due to its specific combination of methoxy and benzodithiole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
63866-42-2 |
|---|---|
分子式 |
C22H18O2S4 |
分子量 |
442.6 g/mol |
IUPAC名 |
2-methoxy-2-[4-(2-methoxy-1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C22H18O2S4/c1-23-21(25-17-7-3-4-8-18(17)26-21)15-11-13-16(14-12-15)22(24-2)27-19-9-5-6-10-20(19)28-22/h3-14H,1-2H3 |
InChIキー |
KEKTWJLIMJNABI-UHFFFAOYSA-N |
正規SMILES |
COC1(SC2=CC=CC=C2S1)C3=CC=C(C=C3)C4(SC5=CC=CC=C5S4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

